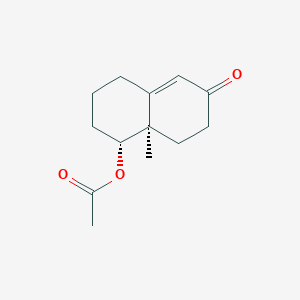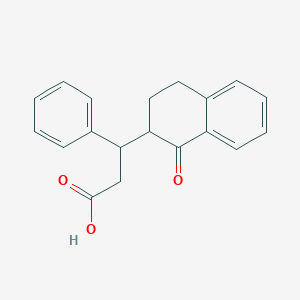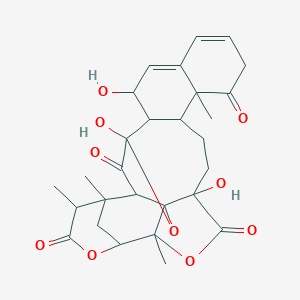
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the class of amides and is synthesized through a multistep process involving the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, inflammation, and pain perception. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to inhibit the activity of various enzymes involved in angiogenesis and cell proliferation, such as matrix metalloproteinases and phospholipase A2. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to modulate the activity of ion channels involved in pain perception, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the modulation of ion channel activity involved in pain perception. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have minimal toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
One of the advantages of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is its potential therapeutic applications in various fields of scientific research. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have minimal toxicity and is well-tolerated in animal studies. However, one of the limitations of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are numerous future directions for the study of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide. One potential direction is the development of more efficient synthesis methods for N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide, which could improve its accessibility and reduce its cost. Another potential direction is the exploration of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide's potential therapeutic applications in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide and its potential side effects in humans.
Conclusion:
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its synthesis method involves the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride, and it has been found to have minimal toxicity and is well-tolerated in animal studies. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide's mechanism of action involves the modulation of various signaling pathways involved in cell growth, inflammation, and pain perception. Further studies are needed to fully understand the potential therapeutic applications of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide and its mechanism of action.
合成法
The synthesis of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide involves the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The resulting product is purified through recrystallization using a suitable solvent, such as ethanol. The purity of the synthesized N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has shown potential therapeutic applications in various fields of scientific research, including cancer treatment, inflammation, and pain management. Studies have shown that N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to have analgesic effects by modulating the activity of ion channels involved in pain perception.
特性
製品名 |
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-12-7-4-5-10-15(12)11-16(19)18-17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,18,19) |
InChIキー |
WXEUGKNTYDEWQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2C |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)



![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)

